N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride is a structurally complex benzamide derivative featuring a benzo[d]thiazol core, a dimethylaminoethyl side chain, and an ethylsulfonyl substituent. For instance, sulfonyl-containing compounds often employ Friedel-Crafts reactions or nucleophilic substitutions, as seen in the synthesis of triazole-thiones and hydrazinecarbothioamides in .
Key structural attributes include:
- Benzo[d]thiazol moiety: A bicyclic heteroaromatic system that may enhance binding to biological targets through π-π interactions.
- Ethylsulfonyl group: An electron-withdrawing substituent that could influence electronic properties and metabolic stability.
- Dimethylaminoethyl side chain: A basic side chain that may improve solubility and facilitate interactions with acidic residues in target proteins.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-6-30(27,28)18-9-7-8-17(14-18)21(26)25(13-12-24(4)5)22-23-20-16(3)15(2)10-11-19(20)29-22;/h7-11,14H,6,12-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMDCHSMAEDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC(=C3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a unique molecular architecture that includes:
- Dimethylaminoethyl group : Enhances solubility and bioavailability.
- Benzo[d]thiazole moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
- Ethylsulfonyl group : Potentially contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN4OS2 |
| Molecular Weight | 447.0 g/mol |
| Purity | ≥ 95% |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds with similar thiazole structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole derivatives can effectively target Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, including drug-resistant strains .
Case Study: Antibacterial Activity
A study on various thiazole derivatives revealed that certain compounds demonstrated favorable activity against multidrug-resistant pathogens. The minimal inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, particularly against resistant strains:
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3h | S. aureus | 8 |
| 3j | E. faecium | 16 |
These findings suggest that this compound may possess similar antimicrobial properties due to its structural components.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the modulation of cell signaling pathways and induction of apoptosis .
Research Findings on Anticancer Activity
A recent investigation into a series of thiazole derivatives showed promising results:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 10 |
| 2 | A549 | 12 |
These results underline the potential of this compound as an anticancer agent.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The dimethylamino group may facilitate cellular uptake, while the benzo[d]thiazole moiety could interact with enzymes or receptors involved in key signaling pathways. This interaction may lead to alterations in gene expression and enzyme activity, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Chemistry ()
Compounds [7–9] from , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones, share functional similarities with the target compound:
Key Differences :
- The benzo[d]thiazol core in the target compound contrasts with the triazole ring in [7–9], which may alter aromatic stacking and hydrogen-bonding capabilities.
- The ethylsulfonyl group in the target compound is directly attached to the benzamide, whereas sulfonyl groups in [7–9] are part of a phenylsulfonyl substituent.
Pesticide Benzamide Derivatives ()
Compounds like sulfentrazone (a triazole sulfonamide herbicide) and diflufenican (a pyridinecarboxamide) from highlight structural parallels in sulfonyl/amide functionalities:
Key Insights :
- Sulfentrazone’s sulfonamide group and triazole core contribute to herbicidal activity, suggesting that the target compound’s ethylsulfonyl and benzothiazol groups may similarly influence bioactivity, albeit in a different context (e.g., antimicrobial or anticancer applications).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
